ethyl 2-[(4-butyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Description
Ethyl 2-[(4-butyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a triazole-based small molecule characterized by:
- Core structure: A 1,2,4-triazole ring substituted at positions 3, 4, and 4.
- Substituents: Position 4: A butyl group, contributing hydrophobic character. Position 3: A sulfanyl group linked to an ethyl acetate ester, enhancing solubility and metabolic stability.
This compound belongs to a class of triazole derivatives with applications in medicinal chemistry and agrochemical research due to their modular synthesis and tunable bioactivity .
Properties
IUPAC Name |
ethyl 2-[[4-butyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3S/c1-3-5-10-23-15(21-22-18(23)27-12-16(24)26-4-2)11-20-17(25)13-8-6-7-9-14(13)19/h6-9H,3-5,10-12H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWGIIMPOYDHPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SCC(=O)OCC)CNC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-butyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the butyl group and the fluorobenzoyl moiety. The final step involves the esterification of the carboxylic acid intermediate to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(4-butyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of triazole derivatives with different functional groups.
Scientific Research Applications
ethyl 2-[(4-butyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring and fluorobenzoyl moiety make it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic compounds.
Materials Science: The unique structure of the compound allows it to be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-butyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the fluorobenzoyl moiety can participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Triazole Core
Functional Group Modifications
Ester vs. Amide Termini :
Aromatic vs. Aliphatic Substituents :
Anti-Exudative Activity
- 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () showed anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg. The target compound’s fluorophenyl and ester groups may modulate similar pathways but with improved pharmacokinetics .
Structural Insights from Crystallography
- 4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () adopts a near-planar conformation, suggesting rigidity. The target compound’s butyl group may introduce conformational flexibility, affecting binding pocket interactions .
Q & A
Q. What are the optimal synthetic routes for ethyl 2-[(4-butyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, and how can purity be maximized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Triazole ring formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux (e.g., in ethanol or DMF) .
- Functionalization : Introduction of the 2-fluorophenylformamido group via amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Sulfanyl acetate linkage : Thiol-alkylation with ethyl bromoacetate in basic conditions (e.g., K₂CO₃ in acetone) .
Key considerations : - Use anhydrous solvents and inert atmospheres to avoid side reactions.
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
- Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign signals for the triazole ring (δ 8.1–8.5 ppm for protons), fluorophenyl group (δ 7.2–7.8 ppm), and sulfanyl acetate moiety (δ 3.8–4.3 ppm for CH₂ groups) .
- IR Spectroscopy : Confirm amide (C=O stretch at ~1650 cm⁻¹) and triazole (C=N stretch at ~1520 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray crystallography (if crystalline): Resolve 3D geometry and hydrogen-bonding interactions .
Q. How can researchers design initial biological activity screening for this compound?
Methodological Answer:
- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values) .
- Antifungal assays : Use Candida spp. in disk diffusion or microplate assays .
- Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HEK293) to assess selectivity .
Note : The fluorophenyl and triazole moieties may enhance membrane permeability and target binding, as seen in structurally related compounds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s bioactivity?
Methodological Answer:
- Modify substituents : Replace the butyl group with branched alkyl chains (e.g., tert-butyl) to assess steric effects on target binding .
- Vary fluorophenyl substitution : Compare 2-fluoro vs. 4-fluoro isomers to evaluate electronic impacts .
- Functionalize the triazole ring : Introduce electron-withdrawing groups (e.g., nitro) to modulate reactivity .
- High-throughput screening : Use fragment-based libraries to identify synergistic pharmacophores .
Q. How should researchers address contradictions in biological data across studies?
Methodological Answer:
- Standardize assays : Use CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
- Control for impurities : Re-test compounds with ≥98% purity (via HPLC) to exclude adjuvant effects .
- Validate targets : Perform competitive binding assays (e.g., SPR) to confirm direct interactions with hypothesized enzymes (e.g., fungal lanosterol demethylase) .
Q. What computational strategies can predict this compound’s mechanism of action?
Methodological Answer:
- Molecular docking : Screen against targets like CYP51 (fungal sterol biosynthesis) using AutoDock Vina .
- QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity data .
- MD simulations : Simulate ligand-receptor stability over 100 ns to identify critical binding residues .
Q. What experimental approaches can evaluate metabolic stability in vitro?
Methodological Answer:
- Liver microsomal assays : Incubate with rat/human microsomes and quantify parent compound degradation via LC-MS .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
- Plasma stability : Monitor degradation in human plasma (37°C, 1–24 hrs) to predict in vivo half-life .
Q. How can synergistic effects with existing therapeutics be investigated?
Methodological Answer:
- Checkerboard assays : Combine with fluconazole or amphotericin B to calculate fractional inhibitory concentration (FIC) indices .
- Isobologram analysis : Determine additive/synergistic interactions using dose-response matrices .
- Transcriptomics : Profile gene expression changes in pathogens exposed to combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
